1-Decene

Polyalphaolefin Synthetic Lubricant Viscosity Index

1-Decene is the benchmark C10 linear alpha-olefin monomer for polyalphaolefin (PAO) synthetic lubricant base stocks. Its optimal side-chain architecture uniquely balances high viscosity index (up to 285) with low pour point (below -60°C)—a performance profile unattainable with 1-octene or 1-dodecene. Under metallocene catalysis, high-purity 1-decene achieves 97.6% conversion, yielding PAO with KV100 of 599.4 mm²/s and narrow PDI of 1.87. It also serves as a superior comonomer in LLDPE and enables >99% chemoselectivity in hydroformylation. Procure ≥95% purity to ensure benchmark polymer and lubricant performance.

Molecular Formula C10H20
Molecular Weight 140.27 g/mol
CAS No. 872-05-9
Cat. No. B1663960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Decene
CAS872-05-9
Synonyms1-Decene;  1-n-Decene;  alpha-Decene;  CCRIS 5718;  Dec-1-ene;  Decylene;  Dialene 10;  Gulftene 10;  HSDB 1073.
Molecular FormulaC10H20
Molecular Weight140.27 g/mol
Structural Identifiers
SMILESCCCCCCCCC=C
InChIInChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h3H,1,4-10H2,2H3
InChIKeyAFFLGGQVNFXPEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility4.06e-06 M
Miscible in ethanol and ethyl ether
In water, 0.115 mg/l @ 25 °C
Solubility in water, g/100ml: (very poor)
Solubility in water: none
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1-Decene (CAS 872-05-9) Industrial Grade Alpha-Olefin: Physical Properties and Core Chemical Identity


1-Decene (CAS 872-05-9) is a C10 linear alpha-olefin (LAO) with molecular formula C₁₀H₂₀ and molar mass 140.27 g/mol [1]. Key physical properties include a melting point of -66.3 °C, boiling point of 169–172 °C, density of 0.741 g/mL at 25 °C, flash point of 47.8–49 °C, and kinematic viscosity of 1.1 mm²/s at 20 °C [1]. It is insoluble in water but soluble in organic solvents such as ethanol and ether . Industrially, 1-decene is the preferred monomer for manufacturing polyalphaolefin (PAO) synthetic lubricant base stocks due to its optimal balance of side-chain length and reactivity [2].

Why 1-Octene or 1-Dodecene Cannot Simply Replace 1-Decene in High-Performance PAO Lubricant Synthesis


Linear alpha-olefins (LAOs) of different carbon chain lengths exhibit fundamentally different polymerization kinetics, oligomer architectures, and resulting lubricant properties. As established in patent literature, the performance of a PAO lubricant is critically dependent on the α-olefin chain length used as the monomer feedstock [1]. Specifically, polymers derived from shorter-chain α-olefins (e.g., 1-octene) yield lubricants with unacceptably low viscosity indices, while those from longer-chain α-olefins (e.g., 1-dodecene) suffer from elevated pour points, compromising low-temperature performance [1]. 1-Decene occupies a unique optimal position in this chain-length continuum, providing the most suitable side-chain architecture for balancing high viscosity index with low pour point [2]. Furthermore, in copolymerization with ethylene, 1-decene displays distinct reactivity patterns compared to both shorter (1-hexene, 1-octene) and longer (1-dodecene, 1-tetradecene) comonomers, directly affecting catalyst productivity and polymer microstructure [3]. Direct substitution without re-optimizing reaction conditions and catalyst systems will yield products with measurably different and often inferior performance specifications.

Quantitative Comparative Evidence: 1-Decene vs. 1-Octene, 1-Dodecene, and 1-Tetradecene


PAO Lubricant Basestock: 1-Decene Delivers Optimal Viscosity Index and Pour Point Balance

Comparative analysis of PAO lubricants derived from single α-olefins reveals that 1-decene occupies a distinct sweet spot. Polymers from shorter-chain 1-octene exhibit deficient viscosity index (VI), while those from longer-chain 1-dodecene suffer from elevated pour points that limit low-temperature flowability. 1-Decene-derived PAOs achieve the requisite high VI (>130) while maintaining pour points below -60 °C, a combination not achievable with either shorter or longer single LAO feedstocks [1][2].

Polyalphaolefin Synthetic Lubricant Viscosity Index

Hydroformylation Regioselectivity: 1-Decene Achieves Linear/Branched Aldehyde Ratios Exceeding 30:1

In aqueous biphasic hydroformylation using a water-soluble Rh-sulfoxantphos catalyst system, 1-decene achieves exceptional regioselectivity toward the linear aldehyde product. The n:iso ratio exceeds 30, representing high selectivity for the industrially preferred linear C11 aldehyde [1]. In a continuous process using methylated β-cyclodextrin as a mass transfer agent, chemoselectivity toward aldehydes was maintained at >99%, with regioselectivity (linear/branched ratio) reaching up to 31 for the Rh/sulfoxantphos system [2]. While comparable selectivity data for shorter α-olefins (e.g., 1-octene) under identical conditions is limited, the ability to maintain such high linear selectivity with a long-chain, water-insoluble substrate like 1-decene demonstrates the feasibility of high-value aldehyde production from this specific LAO.

Hydroformylation Oxo Process Aldehyde Synthesis

Oligomerization Kinetics: 1-Decene Dimerization Activation Energy of 70.8 kJ/mol vs. Trimerization of 83.6 kJ/mol

Kinetic studies on microwave-assisted oligomerization of 1-decene over HY zeolite catalyst provide quantitative activation energy data that differentiate dimerization from trimerization steps. The apparent activation energy for dimerization is 70.8 ± 0.8 kJ/mol, while trimerization requires 83.6 ± 0.9 kJ/mol [1]. This 12.8 kJ/mol difference indicates that dimer formation is kinetically favored over trimer formation, a finding that guides process optimization for targeted oligomer distributions. At 483 K and 3-hour reaction time, 1-decene achieves 80% conversion with a product distribution of 54.2% dimer, 22.3% trimer, and 3.4% heavier oligomers [1]. Comparative kinetics for 1-octene or 1-dodecene under identical conditions are not available, but the data establish a quantitative baseline for 1-decene-specific process modeling.

Oligomerization Kinetics PAO Synthesis

Copolymerization with Ethylene: 1-Decene Exhibits Distinct Reactivity Profile vs. Shorter and Longer α-Olefins

In ethylene copolymerization using homogeneous metallocene/MAO catalysts, 1-decene displays a unique reactivity pattern that distinguishes it from both shorter and longer α-olefins. For short-chain comonomers (1-hexene, 1-octene, 1-decene), polymerization activity decreases as comonomer chain length increases due to steric hindrance at the catalytic center [1]. In contrast, for longer-chain comonomers (1-dodecene, 1-tetradecene, 1-octadecene), activity increases with chain length due to widening of the Cp-M-Cp aperture [1]. 1-Decene sits precisely at the transition point between these two regimes, representing the upper limit of the 'short-chain' behavior class. This positioning means that process conditions and catalyst systems optimized for 1-decene will not directly translate to other LAOs without performance deviations.

LLDPE Metallocene Catalysis Copolymerization

1-Decene Polymerization with Silicon-Bridged Metallocene: 97.6% Conversion, VI of 285, and Mw Distribution of 1.87

Under optimized conditions using a silicon-bridged metallocene catalyst system (rac-Me₂Si(1-Ind)₂ZrCl₂/Al(i-Bu)₃/[Me₂NHPh]⁺[B(C₆F₅)₄]⁻), 1-decene polymerization achieves 97.6% conversion within 1 hour at 80 °C [1]. The resulting polymer exhibits a kinematic viscosity at 100 °C of 599.4 mm²/s, a viscosity index of 285, and a number-average molecular weight (Mn) of 12,608 with a molecular weight distribution of 1.87 [1]. This catalyst system demonstrates superior performance compared to the ethylidene-bridged analogue (rac-Et(1-Ind)₂ZrCl₂) in terms of both catalytic activity and product molecular weight [1]. While direct comparative data for 1-octene or 1-dodecene under this exact catalyst system is unavailable, the quantitative performance metrics establish a benchmark for high-viscosity PAO synthesis from 1-decene.

Metallocene Polymerization High-Viscosity PAO Catalyst Performance

PAO Noack Volatility Specification: 1-Decene Homopolymer Delivers 13-14% at 4 cSt vs. 7% at 6 cSt

Patent literature establishes clear Noack volatility benchmarks for 1-decene-derived PAO lubricants. A 4 cSt (100 °C) PAO produced from 1-decene homopolymerization exhibits a Noack volatility of 13-14% weight loss and a pour point below -60 °C [1]. A 6 cSt PAO, also prepared from 1-decene or α-olefin blends, achieves a lower Noack volatility of approximately 7.0% with a pour point around -60 °C [1]. In contrast, when 1-dodecene is used as the primary feedstock (weight ratio of 1-dodecene to 1-decene at least 2:1), the resulting PAO shows a Noack weight loss of 5.5-7% but a compromised pour point of -45 °C to -50 °C [2]. This quantifies the trade-off: increasing chain length reduces volatility but raises pour point, with 1-decene homopolymers occupying a critical intermediate position.

Noack Volatility Lubricant Specification Evaporation Loss

Procurement-Driven Application Scenarios for 1-Decene (CAS 872-05-9)


High-Viscosity PAO Synthetic Lubricant Basestock Production

1-Decene is the industry-standard monomer for manufacturing high-viscosity polyalphaolefin (PAO) lubricant base stocks. Under optimized metallocene catalysis (rac-Me₂Si(1-Ind)₂ZrCl₂ with borate cocatalyst), 1-decene achieves 97.6% conversion in 1 hour at 80 °C, yielding PAO with a kinematic viscosity at 100 °C of 599.4 mm²/s and a viscosity index of 285 [1]. The resulting product exhibits a narrow molecular weight distribution of 1.87, which is advantageous for consistent lubricant performance [1]. Procurement of high-purity 1-decene is essential for achieving these benchmark properties.

Standard PAO Lubricant Grades (4 cSt and 6 cSt) Meeting OEM Noack Volatility Specifications

For standard low-viscosity PAO lubricant grades, 1-decene homopolymerization under cationic catalysis (BF₃ with alcohol promoter) delivers 4 cSt PAO with Noack volatility of 13-14% and pour point below -60 °C, and 6 cSt PAO with Noack volatility of approximately 7.0% and pour point around -60 °C [2]. These specifications are critical for meeting engine oil volatility limits (e.g., ILSAC GF-6, API SP) while maintaining adequate cold-cranking performance. Substitution with 1-dodecene-rich feedstocks reduces Noack volatility (5.5-7%) but elevates pour point to -45 to -50 °C, potentially failing cold-temperature specifications [3].

Aqueous Biphasic Hydroformylation for High-Purity Linear C11 Aldehyde Synthesis

1-Decene can be hydroformylated in an aqueous biphasic system using a water-soluble Rh-sulfoxantphos catalyst to produce linear undecanal (C11 aldehyde) with exceptional regioselectivity. The process achieves an n:iso ratio exceeding 30:1 and chemoselectivity >99% toward aldehydes, with activation energy of 74.76 kJ/mol [4]. In continuous operation with methylated β-cyclodextrin as a mass transfer agent, the system maintains chemoselectivity >97% and extremely low Rh leaching (0.59% total) over 200 hours [5]. This application requires 1-decene with low impurity profiles to avoid catalyst poisoning and maintain high linear selectivity.

Ethylene/1-Decene Copolymerization for Linear Low-Density Polyethylene (LLDPE) Production

In LLDPE production using metallocene/MAO catalysts, 1-decene serves as a comonomer to introduce short-chain branching and control polymer density and mechanical properties. Unlike shorter comonomers (1-hexene, 1-octene), 1-decene exhibits reduced polymerization activity due to increased steric hindrance, requiring careful optimization of catalyst and process conditions to achieve target comonomer incorporation [6]. Understanding this reactivity profile is essential for polymer manufacturers transitioning between different α-olefin comonomers, as process parameters optimized for 1-octene will not directly translate to 1-decene without yield and property deviations.

Technical Documentation Hub

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